Pentachlorophenolate

Description

Historical Context of Pentachlorophenolate as an Environmental Contaminant

The story of this compound is deeply rooted in the industrial and agricultural advancements of the 20th century. Its efficacy as a biocide led to its extensive application, which inadvertently resulted in its release into various environmental compartments.

Past Industrial and Agricultural Applications and Associated Environmental Releases

First introduced in 1936, pentachlorophenol (B1679276) (PCP) and its salt, sodium this compound, were extensively used as pesticides, fungicides, herbicides, and insecticides. pops.intsubr.edu The primary application, consuming the majority of its production, was as a heavy-duty wood preservative for items like utility poles, railway ties, and outdoor construction materials. pops.intcdc.gov Its biocidal properties also made it useful in industrial cooling systems, paper production, and in the manufacturing of textiles and leather. pops.inttpsgc-pwgsc.gc.ca Agricultural uses included application as a defoliant for crops before harvesting and for non-food vegetation control. tpsgc-pwgsc.gc.caacs.org These widespread uses led to significant environmental releases through volatilization from treated surfaces, industrial wastewater discharges, and leaching from treated wood and soils. cdc.govepa.gov

Evolution of Research Focus from Application to Environmental Legacy

The initial scientific research on pentachlorophenol was centered on its application and effectiveness as a biocide. However, as evidence of its environmental persistence and toxicity mounted, the research focus began to shift. By the 1980s, countries started to restrict or ban many of its uses due to these concerns. subr.eduwho.int For instance, the United States government prohibited its use for many agricultural purposes in 1984. subr.edu This regulatory action spurred a new wave of research aimed at understanding the long-term consequences of its historical use. The scientific community is now more focused on its environmental fate, transport, and the remediation of contaminated sites. subr.educdc.gov

Classification as a Persistent Organic Pollutant (POP)

The recognition of this compound's harmful characteristics on a global scale led to its classification as a Persistent Organic Pollutant (POP), a class of chemicals that remain intact in the environment for long periods and can become widely distributed geographically. defra.gov.uk

Inclusion in International Environmental Conventions (e.g., Stockholm Convention)

Implications of Environmental Persistence for Research Agendas

Scope and Significance of Current Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted, addressing the complex challenges posed by this persistent pollutant. The research landscape is broad, encompassing environmental chemistry, toxicology, microbiology, and engineering.

A significant area of research is the investigation of its environmental fate and transport. cdc.govitrcweb.org This includes studying how it moves through different environmental compartments such as soil, water, and air, and the factors influencing its mobility and bioavailability. tpsgc-pwgsc.gc.caitrcweb.org Research has shown that pentachlorophenol adsorbs to soil and sediment, with the potential to leach into groundwater. epa.gov

Another critical research area is bioremediation. Scientists are exploring the use of microorganisms, such as white-rot fungi and bacteria, to degrade pentachlorophenol in contaminated soil and water. nih.govnih.govcluin.org These studies aim to develop cost-effective and environmentally friendly methods for cleaning up contaminated sites.

Furthermore, the development of advanced analytical techniques for the detection and quantification of this compound and its metabolites is a key research focus. nih.govmdpi.comnamc.no Highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being refined to detect trace levels of these compounds in complex samples, which is crucial for monitoring and risk assessment. nih.govmdpi.com

The following interactive data table summarizes key research findings related to the environmental presence and remediation of this compound.

Structure

2D Structure

3D Structure

Properties

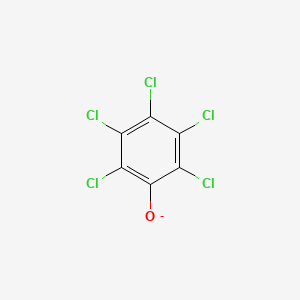

IUPAC Name |

2,3,4,5,6-pentachlorophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUPBVBPLAPZRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5O- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315317 | |

| Record name | Pentachlorophenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46012-02-6 | |

| Record name | Pentachlorophenoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46012-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorophenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Pentachlorophenolate

Detection and Quantification in Diverse Environmental Compartments

The detection and quantification of pentachlorophenolate and its related compounds are crucial for understanding their environmental fate and potential risks. Various analytical methods have been developed for their determination in a range of environmental samples.

Aquatic Systems: Surface Water, Groundwater, Aquaculture Water, Sediments

This compound and its sodium salt are known to accumulate in aquatic environments, including surface water, groundwater, aquaculture water, and sediments. mdpi.comresearchgate.net Their presence in these systems poses a potential threat to aquatic organisms and, through the food chain, to human health. mdpi.com

Concentrations of pentachlorophenol (B1679276) (PCP) in aquatic environments are generally found to be less than 1 µ g/litre . who.int However, studies have reported a wide range of concentrations. For instance, research in Dongting Lake, China, revealed PCP concentrations ranging from 0.005 to 103.7 μg L-1 in the water. pjoes.com The limited available monitoring data for the U.S. indicate ambient surface water concentrations from 0.001 ug/1 to 100 ug/1. epa.gov

Due to its tendency to adsorb to particulate matter, this compound accumulates in sediments. pjoes.comresearchgate.net In Dongting Lake, sediment concentrations reached up to 48.3 μg g-1. pjoes.com Similarly, in the floodplain region of the Yamuna River in India, phenolic compounds were found in ranges from 553 to 20,983 μg kg-1 in sediment. pjoes.com The accumulation of these compounds in sediment is a concern for organisms living in and around these areas. international-agrophysics.org

Several methods have been developed for the determination of PCP in aquatic samples. One such method involves gas chromatography-μECD analysis after extraction and derivatization, with reported recoveries of 98.5-99.4% for water and 88.9-92.5% for sediment. researchgate.net The limit of detection for this method was 6.18 μg L-1. researchgate.net

This compound Concentrations in Aquatic Systems

| Location | Compartment | Concentration Range | Reference |

|---|---|---|---|

| General Aquatic Environments | Water | < 1 µg/L | who.int |

| Dongting Lake, China | Water | 0.005 - 103.7 µg/L | pjoes.com |

| United States | Surface Water | 0.001 - 100 µg/L | epa.gov |

| Dongting Lake, China | Sediment | up to 48.3 µg/g | pjoes.com |

| Yamuna River Floodplain, India | Sediment | 553 - 20,983 µg/kg | pjoes.com |

Terrestrial Systems: Soil Contamination, Dust

Pentachlorophenol can be found in soil and dust, primarily due to its use as a wood preservative. cdc.govinchem.org It adsorbs to soil, particularly at lower pH levels. cdc.gov In the floodplain region of the Yamuna River in India, phenolic compounds in soil reached ranges from 639 to 2112 μg kg-1. pjoes.com While biodegradation can occur, unfavorable environmental conditions can slow this process, leading to its persistence. inchem.org

Analysis of timber samples from homes in the Federal Republic of Germany, years after the indoor use of PCP was discouraged, showed PCP levels from 0.1 to 615 mg/kg, with a mean of 35 mg/kg. who.int Dust from wood treated with a related compound, sodium-2,3,4,6-tetrachlorophenol, contained 30 to 100 mg/kg. who.int

Biological Matrices: Bioaccumulation in Environmental Biota (e.g., fish, swine tissues, cyanobacteria)

This compound and its related compounds can accumulate in living organisms. mdpi.com As a lipophilic persistent organic pollutant, it has been detected in animal fat, meat, and organs. mdpi.com

A study on swine samples developed a method to detect sodium this compound and its metabolites in pork, fat, liver, heart, lungs, and kidney. mdpi.com The limits of quantitation for this method were between 1 μg/kg and 2 μg/kg. mdpi.com The study also identified metabolites such as tetrachlorocatechol (B74200), pentachlorophenol acetate (B1210297), and pentachloroanisole (B52094). mdpi.com

In aquatic ecosystems, pentachlorophenol bioaccumulates in various organisms, including fish and cyanobacteria. researchgate.netpjoes.comnih.gov The accumulation in fish is a significant concern as it represents a potential route of human exposure through consumption. researchgate.netscielo.org.mx Studies have shown that planktivorous fish tend to accumulate higher levels of cyanotoxins than carnivorous fish. nih.gov For instance, the highest concentrations of microcystins in planktivorous fish reached over 874 µg/g dry weight, while the maximum for carnivores was around 50 µg/g. nih.gov

Detection of this compound and Metabolites in Swine Tissues

| Tissue | Compound | Limit of Quantitation (LOQ) | Recovery Range (%) | Reference |

|---|---|---|---|---|

| Pork, Fat, Liver, Heart, Lungs, Kidney | Sodium this compound (PCP-Na) | 1-2 µg/kg | 60.3 - 119.9 | mdpi.com |

| Pork, Fat, Liver, Heart, Lungs, Kidney | Tetrachlorocatechol (TCC) | 1-2 µg/kg | 60.3 - 119.9 | mdpi.com |

| Pork, Fat, Liver, Heart, Lungs, Kidney | Pentachlorophenol acetate (PCP-acetate) | 1-2 µg/kg | 60.3 - 119.9 | mdpi.com |

| Pork, Fat, Liver, Heart, Lungs, Kidney | Pentachloroanisole (PCA) | 1-2 µg/kg | 60.3 - 119.9 | mdpi.com |

Atmospheric Presence and Related Compounds (e.g., Pentachloroanisole)

The detection limit for PCP in air can be as low as 0.05 µg/m³, depending on the sampling and analytical procedures. who.int

Spatial and Temporal Distribution Patterns

The distribution of this compound varies both geographically and over time, reflecting historical usage patterns and environmental persistence.

Regional and Global Distribution Studies

In Canada, water monitoring data for heavy-duty wood preservatives like PCP has been limited. pops.int In the Netherlands, average PCP concentrations in the Rhine/Waal were 29.7 μg/kg dry weight in 1991 and decreased to 22.4 μg/kg dry weight between 1992 and 1994. pops.int

Long-Term Monitoring and Trend Analysis in Contaminated Sites

Long-term monitoring (LTM) is a critical component in the management of sites contaminated with persistent organic pollutants like this compound. enviro.wikidfo-mpo.gc.ca The primary goal of LTM is to track changes in contaminant concentrations over extended periods to evaluate the effectiveness of remediation efforts, including monitored natural attenuation (MNA), and to ensure the long-term protection of human health and the environment. enviro.wikicrccare.com This process involves the systematic collection and analysis of data from environmental media, most commonly groundwater and soil, to identify trends in contaminant behavior. crccare.com

Trend analysis is the statistical evaluation of LTM data to determine whether contaminant concentrations are increasing, decreasing, or remaining stable. enviro.wiki This analysis is fundamental to decision-making at contaminated sites, helping to confirm if remedial objectives are being met or if further action is required. dfo-mpo.gc.ca For a reliable evaluation of long-term concentration changes, monitoring activities may need to be conducted for several years, especially when relying on natural processes for remediation. enviro.wiki

Detailed Research Findings

Research into the environmental fate of this compound provides insight into the trends that can be expected during long-term monitoring. The persistence and degradation of the compound are influenced by a multitude of site-specific factors, including microbial activity, soil and water chemistry, and the "aging" of the contamination. researchgate.netepa.gov

Studies have shown that the bioavailability of pentachlorophenol (PCP), the precursor to this compound, can decrease over time as it becomes more strongly bound (sequestered) to soil particles. researchgate.net This "aging" effect can reduce the amount of the compound available for microbial degradation or leaching into groundwater. researchgate.net One study observed this effect in soil spiked with PCP, monitoring its desorption over 240 days. The results indicated a decrease in the easily extractable fraction of PCP over time, suggesting reduced availability. researchgate.net

Biodegradation is a key process governing the reduction of this compound concentrations. The half-life of pentachlorophenol in soil can range from weeks to months, depending on environmental conditions. epa.gov The process often requires an acclimation period for microorganisms to develop the capability to degrade the compound. epa.gov For instance, in one study using unsaturated soils, initial concentrations of 3 and 5 ppm of PCP were completely degraded in 38 and 57 days, respectively. epa.gov Another study investigating an artificial stream found that microbial degradation became a significant removal pathway after an adaptation period of three weeks. epa.gov

The following tables present data from laboratory studies, illustrating the degradation and changing availability of pentachlorophenol in soil over time.

Table 1: Degradation of Pentachlorophenol in Unsaturated Soil This table shows the time required for the complete degradation of two different initial concentrations of Pentachlorophenol (PCP) when incubated in unsaturated soils.

| Initial PCP Concentration (mg/kg or ppm) | Time to Complete Degradation (Days) | Source |

|---|---|---|

| 3 | 38 | epa.gov |

| 5 | 57 | epa.gov |

Table 2: Effect of Aging on Pentachlorophenol Desorption from Soil This table illustrates the decreasing desorption of Pentachlorophenol (PCP) from soil over time, indicating its reduced bioaccessibility. The data represents the percentage of the initial PCP concentration that could be desorbed by a resin at different time points.

| Aging Period (Days) | PCP Desorbed (%) from Soil Spiked with 150 mg/kg | Source |

|---|---|---|

| 20 | 40.3 | researchgate.net |

| 60 | 35.1 | researchgate.net |

| 120 | 31.6 | researchgate.net |

| 240 | 26.5 | researchgate.net |

These findings are crucial for interpreting LTM data. A downward trend in this compound concentrations at a contaminated site often reflects the progress of natural attenuation processes like biodegradation. clu-in.orgcrccare.com However, the rate of this decline can be non-linear, influenced by the adaptation period of microbial communities and the decreasing bioavailability of the contaminant over time. researchgate.netepa.gov Furthermore, environmental conditions such as pH are critical; this compound is more mobile in neutral to alkaline soils, whereas its precursor, pentachlorophenol, is more strongly adsorbed under acidic conditions. epa.govcdc.gov Long-term monitoring programs often include the analysis of these geochemical parameters to understand the factors controlling the fate and transport of the contaminant. epa.gov

Environmental Fate and Transport Mechanisms of Pentachlorophenolate

Sorption and Desorption Dynamics in Environmental Media

Sorption to soil and sediment is a primary factor controlling the concentration, mobility, and bioavailability of pentachlorophenolate in the environment. This process involves the partitioning of the compound between the solid phase (soil or sediment particles) and the aqueous phase (water).

The pH of the surrounding soil and water is a critical factor in determining the fate of pentachlorophenol (B1679276). nih.gov With a pKa of approximately 4.7, its chemical form is highly pH-dependent. epa.gov In acidic environments (pH < 4.7), it exists predominantly in its neutral, undissociated form (pentachlorophenol). In neutral to alkaline environments (pH > 4.7), it ionizes to form the water-soluble this compound anion. epa.govcdc.gov

This ionization state directly impacts its sorption behavior. The neutral pentachlorophenol molecule is more hydrophobic and sorbs more strongly to soil and sediment. nih.govepa.gov Conversely, the anionic this compound is more water-soluble and mobile. who.int Consequently, the adsorption of pentachlorophenol decreases as the pH increases. nih.govwho.intresearchgate.net Studies have shown that acidic soil exhibits a significantly greater adsorption rate for the compound than alkaline soil. nih.gov This strong pH dependency means that pentachlorophenol is most mobile in neutral to alkaline conditions and least mobile in acidic soils. who.int For instance, research on the fungus Anthracophyllum discolor showed that pentachlorophenol adsorption was greater than 80% at pH values of 5 and 5.5 but decreased significantly at a pH greater than 6.0. researchgate.net

Table 1: Effect of pH on Pentachlorophenol (PCP) Speciation and Sorption

| pH Condition | Dominant Chemical Form | Water Solubility | Sorption Potential | Mobility in Environment |

|---|---|---|---|---|

| Acidic (pH < 4.7) | Pentachlorophenol (undissociated) | Low | High | Low |

| Neutral to Alkaline (pH > 4.7) | This compound (ionized) | High | Low | High |

The composition of soil and sediment plays a crucial role in the partitioning of this compound. The organic carbon content is a primary determinant of sorption for hydrophobic organic compounds. usgs.gov The organic carbon partition coefficient (Koc), which measures the tendency of a chemical to bind to organic matter, is high for pentachlorophenol, with values reported between 1,000 and 25,000 depending on the species (dissociated vs. undissociated) and soil type. epa.gov Sorption of pentachlorophenol generally increases with a higher amount of organic additives in the soil. nih.gov

Research has demonstrated a clear hierarchy in the sorption affinity of different soil components. Humic acids, a major component of soil organic matter, show the highest affinity for pentachlorophenol. nih.govresearchgate.net Clay minerals also contribute significantly to sorption, with their effectiveness varying by type. nih.govmdpi.com Studies comparing different minerals found the following order of sorption affinity: Humic Acids >> K-montmorillonite > Ca-montmorillonite > goethite > kaolinite. nih.govresearchgate.net This indicates that soils rich in organic matter and specific types of clay, like montmorillonite, will have a greater capacity to retain pentachlorophenol. nih.gov Removing about 80% of the organic carbon from soils has been shown to decrease pentachlorophenol sorption by an average of 50%. nih.govresearchgate.net

Table 2: Sorption Affinity of Soil Components for Pentachlorophenol (PCP)

| Soil Component | Relative Sorption Affinity | Reference |

|---|---|---|

| Humic Acids | Very High | nih.gov, researchgate.net |

| K-montmorillonite (Clay) | High | nih.gov, researchgate.net |

| Ca-montmorillonite (Clay) | Moderate | nih.gov, researchgate.net |

| Goethite (Iron Oxide) | Low | nih.gov, researchgate.net |

| Kaolinite (Clay) | Very Low | nih.gov, researchgate.net |

The presence of other contaminants in the environment can alter the sorption dynamics of this compound. Heavy metals, for instance, can form ion pairs with the this compound anion, influencing its adsorption. nih.gov The effect of these co-contaminants is complex and depends on factors such as pH and the specific metal involved.

One study investigated the co-influence of copper (Cu²⁺) and cadmium (Cd²⁺) on pentachlorophenol sorption. nih.gov In the presence of low concentrations of Cu²⁺, the sorption of pentachlorophenol was initially inhibited but then increased as the copper concentration rose. nih.gov At pH levels between 5.00 and 9.00, the presence of Cu²⁺ enhanced sorption compared to the effect of pH alone. nih.gov For cadmium, the interaction was different; the presence of Cd²⁺ generally resulted in much lower pentachlorophenol sorption than what was observed based on pH alone. nih.gov These interactions are influenced by the specific chemical forms (speciation) of both the metals and pentachlorophenol at a given pH. nih.gov

Mobility and Leaching Potential in Aquatic and Terrestrial Systems

The mobility of this compound is a key aspect of its environmental risk, as it determines its potential to move from contaminated soils into groundwater or to be transported over distances in surface water.

Groundwater is particularly vulnerable to contamination by this compound, especially in areas with historical industrial use, such as wood preservation sites. msstate.eduwitpress.com The compound's potential to leach through soil profiles is directly related to its sorption characteristics. Because the this compound anion is highly water-soluble and less strongly adsorbed to soil particles at neutral or alkaline pH, it can be readily transported downward with percolating water. epa.govwho.int At a pH of 6.7, 99% of pentachlorophenol is in its ionized and easily leachable form, meaning soil contamination can readily lead to groundwater contamination. who.int

Contamination of shallow groundwater has been documented at numerous former wood treatment facilities and Superfund sites. witpress.comnih.gov Once in an aquifer, its fate is influenced by factors such as the rate of groundwater flow and the potential for biodegradation. epa.gov However, its persistence and the slow rate of natural degradation in some subsurface environments can lead to the formation of contaminant plumes that migrate away from the original source area. nih.govepa.gov

When released into aquatic environments, this compound partitions between the water column and sediments. nih.gov While the ionized form is soluble in water, the compound has a tendency to adsorb to suspended organic and mineral particles, which eventually settle. epa.gov This process leads to the accumulation of this compound in bottom sediments, which can become long-term reservoirs of contamination. who.int

Monitoring studies have consistently found higher concentrations of pentachlorophenol in sediments compared to the overlying water. who.int For example, at several freshwater and marine sites in British Columbia, Canada, that received effluents from the wood-treatment industry, average pentachlorophenol levels in sediments ranged up to 590 µg/kg, while the corresponding water concentrations were a maximum of 7.3 µ g/litre . who.int In the Great Lakes, sediment samples have contained pentachlorophenol concentrations as high as 16,900 µg/kg. who.int This accumulation in sediment poses a risk to bottom-dwelling organisms and can lead to the re-release of the contaminant into the water column over time.

Volatilization and Atmospheric Transport Considerations

The atmospheric fate of this compound is intrinsically linked to its physicochemical properties, which dictate its potential for volatilization and subsequent long-range transport.

pH-Dependent Volatilization Characteristics

The volatilization of pentachlorophenol from water and soil surfaces is significantly influenced by pH. Pentachlorophenol is a weak acid with a pKa of 4.7. epa.gov In environments with a pH below its pKa, it exists predominantly in its undissociated, more volatile form. Conversely, at pH values above 4.7, it dissociates into the this compound anion, which is less volatile due to its ionic nature and higher water solubility. epa.gov

Evaporation from water is generally not rapid, particularly at neutral or alkaline pHs where this compound is the dominant species. epa.gov The low water solubility and moderate vapor pressure of the undissociated form suggest that even under acidic conditions, volatilization is not a primary dissipation pathway from water bodies. epa.gov However, volatilization from treated wood surfaces can be a significant source of atmospheric pentachlorophenol. cdc.govwikipedia.org The rate of volatilization from treated wood is influenced by factors such as temperature, air flow rates, and the type of solvent used in the wood treatment formulation. cdc.govnih.govnih.gov

Long-Range Atmospheric Transport of this compound and its Transformation Products (e.g., Pentachloroanisole)

Once in the atmosphere, pentachlorophenol can undergo long-range transport. nih.gov It can be transported in the vapor phase or adsorbed to particulate matter. taylorfrancis.com The atmospheric half-life of pentachlorophenol is estimated to be around two months, allowing for transport over substantial distances, potentially between 930 to 1,860 miles (1,500 to 3,000 km). nih.govnih.gov Atmospheric pentachlorophenol can be removed from the atmosphere through wet and dry deposition, leading to its presence in surface waters and soils far from its original source. nih.gov

A significant transformation product of pentachlorophenol in the environment is pentachloroanisole (B52094) (PCA), formed through the methylation of pentachlorophenol. nih.govcoastalwiki.org PCA is more lipid-soluble and less volatile than its parent compound. coastalwiki.org Due to its stability in the atmosphere, pentachloroanisole is also subject to long-range environmental transport and has been detected in remote regions such as the Arctic. coastalwiki.org The distribution patterns of pentachlorophenol and pentachloroanisole can differ, suggesting that while atmospheric transport plays a role, other sources or formation processes may contribute to the presence of pentachloroanisole in remote areas. nih.gov

Bioconcentration and Bioaccumulation in Non-Human Organisms

This compound has the potential to accumulate in living organisms, a process influenced by both the chemical's properties and the physiology of the organism.

Uptake and Tissue Distribution in Aquatic and Terrestrial Biota

In aquatic environments, pentachlorophenol is readily taken up by organisms. The uptake is pH-dependent, with the more lipophilic undissociated form being more readily absorbed. epa.gov Studies on salmon eggs have shown that pentachlorophenol accumulates more in later developmental stages, likely due to increased metabolic activity and respiration rates. nih.gov In these later stages, the embryo itself initially accumulates a higher proportion of the chemical, though the yolk eventually contains the highest total amount. nih.gov In fish, pentachlorophenol can be distributed to various tissues, with notable concentrations found in the liver, blood, fat, and muscle. nih.gov

In terrestrial ecosystems, pentachlorophenol can accumulate in organisms through the food chain. For instance, springtails feeding on contaminated yeast have been shown to accumulate pentachlorophenol, which is then transferred to their predators, such as carabid beetles. who.int Data on the residue levels in terrestrial plants is limited. who.int

Bioconcentration Factors and Biomagnification Potential in Ecological Food Chains

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding environment. For pentachlorophenol in aquatic organisms, BCF values can vary widely, influenced by factors such as water pH and temperature. epa.gov Reported log BCF values in various fish species range from 0.30 to 3.73. epa.gov In general, bioconcentration is moderate and is higher at lower pH values where the more readily absorbable undissociated form of pentachlorophenol predominates. epa.gov For example, in goldfish, the log BCF varied from 2.12 at pH 5.5 to 0.30 at pH 10. epa.gov

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. cimi.orgepa.gov While pentachlorophenol bioaccumulates, evidence for its significant biomagnification in food webs is less clear. coastalwiki.org Its transformation product, pentachloroanisole, is considered to have a very high potential to bioaccumulate, possibly higher than pentachlorophenol itself, though direct evidence for its biomagnification is still being gathered. coastalwiki.org The transfer of pentachlorophenol through terrestrial food chains has been demonstrated in model ecosystems. who.int

Log Bioconcentration Factors (BCF) of Pentachlorophenol in Various Fish Species

| Species | Log BCF | Reference |

|---|---|---|

| Goldfish (pH 5.5) | 2.12 | epa.gov |

| Goldfish (pH 7) | 1.75 | epa.gov |

| Goldfish (pH 10) | 0.30 | epa.gov |

| Fathead Minnow | 2.89 | epa.gov |

| Rainbow Trout | 2.4-3.73 | epa.gov |

| Sheepshead Minnows | 0.7-1.7 | epa.gov |

| Mosquito Fish | 2.47 | epa.gov |

| Zebra Fish | 2.85 | epa.gov |

| Golden Orfe | 2.62 | epa.gov |

Predictive Modeling of Environmental Fate

Predictive models are essential tools for understanding and forecasting the environmental distribution and persistence of chemicals like this compound. nih.govnih.govdefra.gov.uk These models integrate the physicochemical properties of the compound with environmental parameters to simulate its behavior in various environmental compartments such as air, water, soil, and biota. researchgate.net

Several types of models are used to assess the environmental fate of pentachlorophenol. Multimedia environmental fate models, for instance, can explore the transport and accumulation of the chemical between different environmental media. nih.gov One such model indicated that pentachlorophenol primarily partitions to soil. taylorfrancis.comnih.gov High-resolution, multi-species models have also been developed to provide a more detailed description of the environmental fate of chemicals that can exist in multiple forms, such as the ionized and non-ionized forms of pentachlorophenol. nih.gov These advanced models can include stratified air, soil, and sediment compartments, as well as vegetation, to offer a more accurate simulation of the chemical's behavior, particularly for regional-scale assessments. nih.gov

For aquatic systems, models like the BIOSCREEN have been used to simulate the fate and transport of dissolved pentachlorophenol in groundwater, helping to predict the migration of contaminant plumes. epa.gov Furthermore, predictive models based on algorithms and neural networks are being developed to assess the toxicity of pentachlorophenol under varying environmental conditions, such as changes in pH, temperature, and conductivity. nih.govmdpi.com These models aim to extrapolate laboratory findings to real-world environmental scenarios, providing a more comprehensive understanding of the potential ecological risks. nih.govmdpi.com The development and application of such predictive tools are crucial for effective environmental management and risk assessment of this compound. epa.gov

Application of Multimedia Environmental Fate Models (e.g., Fugacity Models)

Multimedia environmental fate models are mathematical tools used to predict the distribution and concentration of chemicals in various environmental compartments, including air, water, soil, and sediment. nih.gov These models are constructed based on the principle that the transport, transformation, and ultimate fate of a chemical are governed by a combination of its physicochemical properties and the characteristics of the environment. ulisboa.pt By incorporating key processes like emissions, advection, degradation, and intermedia transport, these models provide a holistic view of a chemical's behavior. rsc.org

Among the most successful and widely used types of multimedia models are those based on the concept of fugacity. envchemgroup.com Introduced into environmental science by Donald Mackay, fugacity is a thermodynamic property that can be described as the "escaping tendency" of a chemical from a particular phase. envchemgroup.comyoutube.com It is expressed in units of pressure (Pascals), and at equilibrium, the fugacity of a chemical will be equal in all environmental compartments. youtube.com This concept provides a convenient and powerful framework for calculating a chemical's partitioning and movement between different media. researchgate.net

Fugacity-based models are typically categorized into different levels of increasing complexity (Levels I to IV), from simple equilibrium distribution in a closed system (Level I) to dynamic, non-steady-state conditions (Level IV). ulisboa.pt The core of these models relies on the "fugacity capacity" of each compartment, represented by a Z-value (mol/m³·Pa), which describes the capacity of a medium to absorb a chemical. rsc.org

Several fugacity-based models have been developed and applied to assess the environmental fate of organic chemicals:

Equilibrium Criterion (EQC) Model: A standard model used to evaluate the general features of a chemical's behavior in a generic environment, progressing through Levels I, II, and III. envchemgroup.comcefic-lri.org

Quantitative Water-Air-Sediment Interaction (QWASI) Model: Specifically designed to predict the behavior of contaminants in dynamic aquatic systems like lakes and rivers. ulisboa.ptenvchemgroup.com

SimpleBox: A model that simulates the environmental fate of chemicals as mass flows between a series of well-mixed "boxes" representing environmental compartments on regional, continental, and global scales. cefic-lri.org

While these models are well-suited for neutral, volatile, and semi-volatile organic compounds, they require modification to accurately predict the fate of ionizable organic compounds like pentachlorophenol, which exists in equilibrium with its anionic form, this compound. nih.gov For such substances, partitioning behavior is strongly influenced by environmental pH. envchemgroup.com Recent advancements have focused on expanding the applicability of these models to better assess polar and ionizable chemicals. rsc.org This includes the development of models that incorporate pH and ionic strength dependence and use chemical activity instead of fugacity, such as the Multimedia Activity Model for Ionics (MAMI), to better handle charged species. ecetoc.org

Assessment of Multi-Species Chemical Behavior

The assessment of multi-species chemical behavior is essential because the neutral and ionic forms exhibit significantly different physicochemical properties and environmental interactions. researchgate.net For instance, the neutral PCP molecule is more lipophilic and volatile, whereas the this compound anion is more water-soluble and less likely to partition into organic matter or volatilize. This directly impacts key environmental processes:

Sorption: The tendency of a chemical to attach to soil and sediment particles is a crucial process affecting its mobility. The neutral form of PCP sorbs much more strongly to organic carbon in soil and sediment than the this compound anion.

Bioaccumulation: The uptake and concentration of a chemical in organisms are also pH-dependent. The uptake clearance and bioconcentration factor of PCP in fish have been shown to decrease as the pH increases, which corresponds to a higher proportion of the less readily absorbed this compound form. usgs.gov

To account for this complexity, standard single-species models like the EQC model have been extended to simulate the fate of multiple interconverting chemical species. researchgate.net A general multimedia environmental fate model capable of handling up to four interconverting species has been developed and illustratively applied to pentachlorophenol. This multi-species approach is particularly warranted for chemicals like PCP where cycling between species (e.g., dissociation and association) occurs. The results of such models compare favorably with field data and provide a more accurate prediction of environmental fate by improving the species-specific description of partitioning. researchgate.net

The significant difference in sorption behavior between the two species is a key parameter in these models. The organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a chemical to bind to organic matter, varies dramatically between the species.

| Chemical Species | Organic Carbon-Water Partition Coefficient (Koc) | Primary Environmental Behavior |

|---|---|---|

| Undissociated Pentachlorophenol (PCP) | 25,000 | Strongly sorbs to soil and sediment; less mobile in water. |

| Dissociated this compound | 1250 - 1800 | More mobile in water; less sorption to soil and sediment. |

This table presents Koc values for the undissociated and dissociated forms of pentachlorophenol, highlighting the significant impact of speciation on environmental partitioning. The values for the dissociated form are for light and heavy loam, respectively.

By explicitly modeling the behavior of both pentachlorophenol and this compound, scientists can generate more reliable predictions of the compound's distribution, persistence, and potential for exposure in complex, real-world environments with varying pH conditions.

Transformation and Degradation Pathways of Pentachlorophenolate

Abiotic Transformation Processes

Advanced Oxidation Processes (AOPs) for Pentachlorophenolate Degradation

Diverse AOP Technologies: Ozonation, UV/H2O2, Fenton Reactions, Electrochemical Oxidation, Sonochemical Oxidation, Plasma Processes

Advanced Oxidation Processes (AOPs) represent a class of technologies effective in the degradation of persistent organic pollutants like this compound through the generation of highly reactive hydroxyl radicals (•OH). A variety of AOPs have been investigated for the treatment of this compound, each with unique mechanisms and operational characteristics.

Ozonation: This process involves the use of ozone (O3) to oxidize this compound. The degradation can occur through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition, particularly at higher pH. nih.govuomus.edu.iqmdpi.com Studies have shown that ozonation can effectively decompose this compound, leading to the formation of intermediates such as tetrachloro-p-benzoquinone and tetrachloro-p-hydroquinone, which are further degraded to smaller organic acids like oxalic acid and ultimately result in the quantitative release of chloride ions. nih.gov The efficiency of ozonation can be enhanced through catalytic processes, for instance, using aluminum oxide (Al2O3), which provides a hydroxylated surface that acts as active sites for the reaction. uomus.edu.iquomus.edu.iq

UV/H2O2: This technology combines ultraviolet (UV) radiation with hydrogen peroxide (H2O2) to generate hydroxyl radicals. nih.gov The photolysis of H2O2 by UV light is the primary mechanism for •OH production. This process has been demonstrated to be effective for the degradation of various organic contaminants. researchgate.net For instance, a study on the degradation of p-chlorophenol found that the UV/H2O2 system was highly efficient, with the degradation rate influenced by factors such as pH and H2O2 concentration. bioline.org.br

Fenton Reactions: The Fenton process utilizes a mixture of hydrogen peroxide and ferrous iron (Fe(II)) to produce hydroxyl radicals. nih.govcapes.gov.br This method has been shown to rapidly degrade many organic compounds, including this compound. nih.govcapes.gov.br Research has demonstrated partial degradation of this compound and near-stoichiometric dechlorination at low initial H2O2 concentrations. nih.gov However, at higher H2O2 doses, while most of the this compound was degraded, dechlorination was incomplete. nih.gov The presence of humic acid can enhance the photo-Fenton process at near-neutral pH by complexing with iron and preventing its precipitation. polito.itacs.org

Electrochemical Oxidation: This method employs an electric current to generate oxidants on the surface of an anode. mdpi.com Pollutants can be degraded either through direct electron transfer to the anode or by reaction with electrochemically generated species like hydroxyl radicals. mdpi.com Studies using Ti/SnO2 anodes have shown rapid removal of this compound, with the rate increasing at higher current densities. researchgate.net Different anode materials, such as multi-metal oxide doped Ti (MMO/Ti) and platinum-doped Ti (Pt/Ti), influence the efficiency of the process. eeer.org

Sonochemical Oxidation: Sonolysis involves the use of high-frequency ultrasound to create acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. The extreme temperatures and pressures inside the collapsing bubbles lead to the pyrolysis of water and the generation of hydroxyl radicals. The degradation of pentachlorophenol (B1679276) has been studied at different frequencies, indicating that both pyrolysis and •OH radical reactions contribute to its decomposition. acs.org

Plasma Processes: Plasma, an ionized gas, can be used to treat contaminated water. fraunhofer.de Glow discharge plasma (GDP) has been used to destroy the sodium salt of pentachlorophenol in aqueous solutions. acs.org This process converts this compound to less than 10% of its initial concentration within a few hours at room temperature. acs.org The degradation is achieved through the action of various reactive species generated by the plasma. acs.orgresearchgate.net

Influence of Operational Parameters on AOP Efficiency (e.g., pH, current, headspace gas)

The efficiency of Advanced Oxidation Processes (AOPs) in degrading this compound is significantly influenced by various operational parameters.

pH: The pH of the solution is a critical factor in many AOPs.

In ozonation , increasing the pH generally enhances the decomposition of ozone into highly reactive hydroxyl radicals, thereby increasing the degradation rate of this compound. uomus.edu.iq However, some studies suggest that direct reaction with molecular ozone can also be a significant pathway. tandfonline.com

For Fenton and photo-Fenton reactions , the process is most effective under acidic conditions to keep iron in its active form and prevent its precipitation. polito.it However, the addition of substances like humic acid can extend the effective pH range to circumneutral levels. polito.it

In electrochemical oxidation , pH can affect the surface charge of the electrode and the speciation of the pollutant. While some systems show good performance over a wide pH range, others are more sensitive. mdpi.com For instance, in the sonoelectrochemical degradation of pentachlorophenol, the highest degradation rate was observed at pH 3.

During sonochemical oxidation , the form of pentachlorophenol (molecular or phenolate (B1203915) ion) is pH-dependent, which in turn affects its reactivity with free radicals. acs.org

In plasma processes , increasing the initial pH of the solution to 11.4 was found to decrease the rate of pentachlorophenol removal in a glow discharge plasma reactor. acs.org

Current: In electrochemical oxidation processes, the applied current or current density is a key parameter.

Increasing the current density generally leads to a higher rate of hydroxyl radical generation at the anode, which in turn accelerates the degradation of pollutants. eeer.orgmdpi.com Studies on the electrochemical oxidation of this compound using Ti/SnO2 and other anodes have demonstrated a direct relationship between current density and removal efficiency. researchgate.neteeer.org However, at very high currents, the efficiency may decrease due to mass transfer limitations and increased side reactions like oxygen evolution. eeer.orgmdpi.com Pulsed current modes have been investigated as a way to improve efficiency by allowing for the diffusion of organics to the anode surface during the pause phase. mdpi.com

Headspace Gas: The composition of the gas above the liquid phase can influence the degradation process in certain AOPs.

In plasma processes , the type of headspace gas (e.g., argon, air, oxygen) can affect the chemistry of the plasma and the reactive species generated. acs.org For the glow discharge plasma treatment of pentachlorophenol, rapid removal was observed with argon, air, or oxygen as the headspace gas. acs.org

During sonolytic ozonation , the presence of ozone in the headspace is integral to the combined degradation process. acs.org

The following table summarizes the influence of these parameters on different AOPs for this compound degradation:

| AOP Technology | pH Influence | Current Influence | Headspace Gas Influence |

| Ozonation | Higher pH generally increases degradation rate by promoting •OH formation. uomus.edu.iq | Not applicable. | Not a primary parameter. |

| UV/H2O2 | Optimal pH can vary; for p-chlorophenol, pH 7 was effective. bioline.org.br | Not applicable. | Not a primary parameter. |

| Fenton Reactions | Most effective in acidic conditions (pH ~3). polito.it | Not applicable. | Not a primary parameter. |

| Electrochemical Oxidation | Can be effective over a wide pH range, but optimal pH is system-dependent. mdpi.com | Higher current density generally increases degradation rate. eeer.orgmdpi.com | Not a primary parameter. |

| Sonochemical Oxidation | Affects the form of pentachlorophenol and its reactivity. acs.org | Not applicable. | Not a primary parameter. |

| Plasma Processes | Higher pH (e.g., 11.4) can decrease removal rate. acs.org | Higher current increases removal rate. acs.org | Gas type (Ar, air, O2) can affect plasma chemistry and degradation. acs.org |

Characterization of Transformation Products and Dechlorination Efficiencies

The degradation of this compound through Advanced Oxidation Processes (AOPs) results in the formation of various transformation products and varying degrees of dechlorination.

During ozonation , pentachlorophenol decomposes through a nucleophilic attack by ozone, leading to the formation of intermediates like tetrachloro-p-benzoquinone and tetrachloro-p-hydroquinone. nih.gov These byproducts are further degraded by ozone and hydroxyl radicals into open-ring products, including ketones and acids, eventually leading to simpler molecules like oxalic acid and the quantitative release of chloride ions. nih.govtandfonline.com Some studies have also identified TCCA (tetrachlorocatechol) as a main intermediate. uomus.edu.iq

In Fenton reactions , the degradation of pentachlorophenol has been shown to produce intermediates such as tetrachlorohydroquinone (B164984) and dichloromaleic acid, which accounted for up to 5% of the degraded parent compound. nih.govcapes.gov.br While nearly all of the pentachlorophenol could be degraded, dechlorination was not always complete, with higher doses of hydrogen peroxide achieving at most 70% dechlorination. nih.gov Interestingly, in some photo-Fenton systems, the presence of humic acid was found to repress the formation of octachlorodibenzo-p-dioxin (B131699) (OCDD), a highly toxic byproduct, by incorporating reaction intermediates into the humic acid structure. acs.org

Plasma processes , such as glow discharge plasma, have been shown to convert pentachlorophenol into organic acids like formate, acetate (B1210297), butyrate, and oxalate. acs.org The chloride recovery in these systems suggests a dechlorination efficiency of 50-70%. acs.org

The following table provides a summary of identified transformation products and reported dechlorination efficiencies for different AOPs.

| AOP Technology | Transformation Products | Dechlorination Efficiency |

| Ozonation | Tetrachloro-p-benzoquinone, tetrachloro-p-hydroquinone, tetrachlorocatechol (B74200), ketones, oxalic acid. nih.govuomus.edu.iq | Quantitative release of chloride ions reported. nih.gov |

| Fenton Reactions | Tetrachlorohydroquinone, dichloromaleic acid, octachlorodibenzo-p-dioxin (in some systems). nih.govacs.org | Up to 70% dechlorination observed. nih.gov |

| Plasma Processes | Formate, acetate, butyrate, oxalate. acs.org | 50-70% dechlorination reported. acs.org |

Hybrid AOP Systems and Integration with Other Treatment Methodologies

To enhance the degradation efficiency of this compound and other persistent pollutants, Advanced Oxidation Processes (AOPs) are often combined into hybrid systems or integrated with other treatment technologies.

Hybrid AOP Systems: Combining different AOPs can lead to synergistic effects. For example, sonolytic ozonation has been investigated for pentachlorophenol degradation. acs.org However, in one study, the addition of ozone during sonication did not show a significant synergistic kinetic effect compared to the linear combination of the separate processes. acs.org The combination of ozone with hydrogen peroxide (the peroxone process ) has been shown to improve the degradation of pesticides compared to ozonation alone. kirj.ee Similarly, supplementing ozonation or H2O2 oxidation with UV radiation can enhance the degradation of compounds that are resistant to the individual processes. kirj.ee

Integration with Other Treatment Methodologies: AOPs can be effectively coupled with biological treatment methods. Ozonation can be used as a pre-treatment to break down complex, toxic molecules like this compound into more biodegradable intermediates. nih.gov As the ozonation of pentachlorophenol progresses, the resulting intermediates become increasingly biodegradable, suggesting the potential for a coupled chemical-biological treatment scheme. nih.gov

Another integrated approach involves combining AOPs with adsorption processes. For instance, a UV/H2O2 AOP was coupled with a downstream biological activated carbon (BAC) treatment. nih.gov While the AOP alone was only effective at high UV fluences and H2O2 concentrations, the combined AOP-BAC system showed significant reductions in disinfection byproducts, total organic carbon, and UV absorbance. nih.gov Similarly, after UV/H2O2 treatment, granular activated carbon (GAC) filters can be used to degrade excess H2O2 and remove biodegradable reaction products. researchgate.net

The integration of AOPs with membrane filtration is another promising strategy. Nanofiltration, for example, can be used as a pre-treatment to improve the water quality before UV/H2O2 treatment by removing UV-absorbing species and hydroxyl radical scavengers, thereby increasing the efficiency of the AOP. rsc.org

These integrated systems aim to overcome the limitations of individual processes, leading to more complete and cost-effective treatment of water contaminated with this compound.

Thermal Treatment and Environmentally Persistent Free Radicals (EPFRs)

Thermal treatment processes, particularly at low to moderate temperatures, can lead to the formation of Environmentally Persistent Free Radicals (EPFRs) from this compound.

Formation of EPFRs during Low-Temperature Thermal Processes

Environmentally Persistent Free Radicals are formed on the surfaces of transition metal-containing particles through the chemisorption of a precursor molecule followed by an electron transfer. lsu.edu This process can occur during thermal treatment of contaminated soils and wastes. lsu.edu For pentachlorophenol (PCP)-contaminated soils, low-temperature thermal treatment (ranging from 25 to 300 °C) has been shown to influence the formation and stabilization of EPFRs. nih.gov Research indicates that EPFRs can form at temperatures below 600 °C, making low and moderate temperature desorption processes particularly relevant for their generation. nih.gov

Studies on PCP-contaminated soil from a former wood treatment facility revealed that heating the soil resulted in an increase in the total concentration of EPFRs at certain temperatures. nih.gov This suggests that while the thermal process reduces the concentration of the parent pentachlorophenol molecule, it can simultaneously convert it into EPFRs. nih.gov The formation of these radicals is not limited to high-temperature combustion and can occur under various thermal remediation conditions. lsu.edunih.gov

Transformation of this compound to Pentachlorophenoxyl EPFR

The primary EPFR formed from the thermal treatment of this compound is the pentachlorophenoxyl radical. nih.govnih.gov This transformation is believed to occur through the chemisorption of this compound onto a transition metal oxide surface within the soil matrix, followed by an electron transfer from the phenolate to the metal center. nih.gov This process results in the formation of the pentachlorophenoxyl EPFR and a reduced transition metal ion. nih.gov

The presence of the pentachlorophenoxyl radical has been confirmed in contaminated soils from former wood treatment sites even under ambient conditions, suggesting that thermal energy is not strictly required but can accelerate the formation. nih.govscispace.comresearchgate.net Laboratory experiments involving the dosing of the clay/mineral/humin fraction of soil with PCP resulted in an EPR signal identical to that observed in the contaminated soil, strongly supporting the identification of the EPFR as the pentachlorophenoxyl radical. nih.govresearchgate.netscience.gov

Studies have monitored the concentration of both PCP and the pentachlorophenoxyl EPFR during thermal treatment under both oxygen-rich (open heating) and oxygen-starved (closed heating) conditions. nih.govnih.gov

Under closed heating , the EPFR concentration peaked at 75 °C. nih.govnih.gov

Under open heating , the peak concentration was observed at 100 °C. nih.govnih.gov At this temperature, it was calculated that 81% of the PCP molecules were converted to EPFRs. nih.gov

These findings indicate that low-temperature thermal treatment can be a significant pathway for the transformation of this compound into the more persistent and potentially more toxic pentachlorophenoxyl EPFR. nih.govnih.gov These radicals have been found to persist in the environment for extended periods, with half-lives of 2 to 24 days at room temperature in ambient air. nih.govnih.gov

The following table summarizes key findings on the formation of pentachlorophenoxyl EPFRs from this compound during low-temperature thermal treatment.

| Thermal Condition | Peak EPFR Formation Temperature | Key Observation | Reference |

| Closed System (Oxygen-starved) | 75 °C | EPFR concentration reached up to 12 x 10¹⁸ spins/g of soil. | nih.govnih.gov |

| Open System (Oxygen-rich) | 100 °C | 81% of PCP converted to EPFRs; peak concentration of 10 x 10¹⁸ spins/g. | nih.gov |

| Ambient Conditions | Not applicable | Pentachlorophenoxyl EPFRs detected in contaminated soils at Superfund sites. | nih.govscispace.com |

Fate of EPFRs in Contaminated Soils

Environmentally persistent free radicals (EPFRs) are a class of pollutants that can be formed from precursor compounds like pentachlorophenol in soil. These radicals are of concern due to their stability and potential to induce oxidative stress.

Studies of soil from former wood treatment facilities contaminated with pentachlorophenol have revealed the presence of EPFRs. Specifically, pentachlorophenoxyl EPFRs have been identified in soil samples from a Superfund site. The formation of these EPFRs is thought to occur through the interaction of pentachlorophenol with redox-active transition metals and other electron sinks present in the soil matrix. This process involves the chemisorption of PCP onto soil components and a subsequent electron transfer.

The concentration of EPFRs in PCP-contaminated soils has been found to be significantly higher—up to 30 times greater—than in uncontaminated soils. Electron paramagnetic resonance (EPR) spectroscopy analysis has shown that approximately 90% of the EPFR signal in these contaminated soils originates from the minerals, clays, and humins fraction. There is a strong linear correlation between the concentration of EPFRs and the total organic carbon content in the soil, suggesting that soil organic matter plays a role in their formation.

The presence of EPFRs in soils contaminated with PCP for over 25 years suggests that these radicals can be continually formed from the parent contaminant. The half-lives of these EPFRs at room temperature in the air have been measured to be between 2 and 24 days, indicating their persistence in the environment. The long-term presence and continuous formation of EPFRs in contaminated soils are significant as they can be a source of other persistent organic pollutants (POPs). For instance, the recombination of chloro/phenoxyl EPFRs can lead to the formation of diphenyl ethers.

It is important to note that thermal treatment of PCP-contaminated soils at low temperatures (around 75-100 °C) can actually increase the concentration of pentachlorophenoxyl EPFRs, even as it reduces the concentration of the parent PCP molecule. This highlights the complexity of remediation efforts and the need to consider the potential for transforming one contaminant into another.

The following table summarizes key findings regarding the detection and characteristics of EPFRs in this compound-contaminated soils:

| Parameter | Finding | Source(s) |

| EPFR Type | Pentachlorophenoxyl radicals | |

| Formation Mechanism | Chemisorption and electron transfer involving transition metals in soil | |

| Concentration | Up to 30 times higher in contaminated vs. uncontaminated soil | |

| Location in Soil | ~90% in the minerals/clays/humins fraction | |

| Correlation | Strong linear correlation with total organic carbon content | |

| Persistence | Half-lives of 2-24 days at room temperature | |

| Effect of Low-Temp. Thermal Treatment | Can increase EPFR concentration |

Biotic Degradation Processes (Bioremediation)

The bioremediation of this compound relies on the metabolic activities of various microorganisms capable of transforming this toxic compound into less harmful substances. This process is a key mechanism for the natural attenuation of this compound in contaminated environments.

Microbial Degradation of this compound

Microorganisms have evolved diverse strategies to utilize this compound as a source of carbon and energy or to detoxify it through co-metabolism. These processes can occur under both aerobic and anaerobic conditions, involving a series of complex biochemical reactions.

The microbial degradation of this compound proceeds through distinct pathways depending on the presence or absence of oxygen. nih.govnih.gov

Aerobic Degradation: Under aerobic conditions, the primary mechanism involves the initial oxygenolytic or hydrolytic removal of a chlorine atom, often at the para-position, a process known as hydroxylation. cdc.govacs.org For instance, in Sphingomonas chlorophenolica, pentachlorophenol is first hydroxylated to tetrachlorobenzoquinone (TCBQ). mdpi.comresearchgate.net This is followed by further reductive dechlorinations. Another aerobic strategy involves the initial attack by monooxygenases, leading to the formation of chlorocatechols. nih.gov

Anaerobic Degradation: In the absence of oxygen, the principal degradation pathway is reductive dechlorination. nih.govcoastalwiki.org This process involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorine atom being replaced by a hydrogen atom. nih.gov this compound serves as an electron acceptor in this process. plos.org The dechlorination often starts at the ortho position, followed by para and meta positions, leading to the formation of various lesser-chlorinated phenols. plos.orgcollectionscanada.gc.ca Ultimately, this can lead to the formation of phenol, which can be further mineralized to methane (B114726) and carbon dioxide by other members of the microbial consortium. researchgate.netnih.gov

A less common pathway involves methylation, where pentachlorophenol is converted to pentachloroanisole (B52094). coastalwiki.orgepa.gov This can occur under both aerobic and anaerobic conditions. epa.gov

A variety of microorganisms have been identified for their ability to degrade this compound. The specific genera and species often possess distinct enzymatic machinery adapted for particular degradation pathways.

| Microbial Genus | Key Species/Strains | Degradation Conditions | Notable Characteristics | Source(s) |

| Desulfitobacterium | D. hafniense strain PCP-1, D. frappieri PCP-1 | Anaerobic | Capable of reductive dechlorination, using PCP as an electron acceptor (halorespiration). Can dechlorinate PCP to 3-chlorophenol. | nih.govresearchgate.netnih.gov |

| Sphingomonas | S. chlorophenolica | Aerobic | Degrades PCP via hydroxylation to tetrachlorohydroquinone. Possesses genes (pcpB, pcpC) for PCP degradation. | cdc.govtandfonline.comnih.gov |

| Mycobacterium | M. chlorophenolicum, M. fortuitum | Aerobic | Degrades PCP through hydroxylation to tetrachlorohydroquinone via a cytochrome P-450 type enzyme. | nih.govdntb.gov.ua |

| Pseudomonas | P. aeruginosa, P. stutzeri | Aerobic | Can utilize PCP as a sole carbon and energy source, degrading it to CO2 and chloride ions. | dntb.gov.ua |

| Flavobacterium | Aerobic | Initiates PCP degradation by hydrolytic conversion to tetrachloro-p-hydroquinone. | acs.org | |

| Arthrobacter | Aerobic | Involved in PCP degradation. | dntb.gov.ua | |

| Rhodococcus | R. chlorophenolicus | Aerobic | Capable of mineralizing chlorophenols. | dntb.gov.ua |

The biodegradation of this compound involves a cascade of enzymatic reactions that produce a series of intermediate metabolites.

Key Enzymes:

Pentachlorophenol-4-monooxygenase (PcpB): In Sphingomonas, this enzyme catalyzes the initial hydroxylation of PCP to tetrachlorobenzoquinone (TCBQ). tandfonline.com

Tetrachlorobenzoquinone Reductase (PcpD): This enzyme reduces the highly reactive TCBQ to the more stable tetrachlorohydroquinone (TCHQ). mdpi.com

Tetrachlorohydroquinone Reductive Dehalogenase (PcpC): This enzyme catalyzes the subsequent reductive dechlorination of TCHQ to trichlorohydroquinone and then to 2,6-dichlorohydroquinone. researchgate.nettandfonline.com

Cytochrome P-450 Monooxygenase: In Mycobacterium, this type of enzyme is involved in the initial hydroxylation of PCP to TCHQ. nih.gov

Chlorophenol Reductive Dehalogenases: Found in anaerobic bacteria like Desulfitobacterium, these enzymes are crucial for the stepwise removal of chlorine atoms. nih.gov

Intermediate Metabolites: The degradation process generates a variety of chlorinated intermediates. The specific metabolites formed depend on the microbial pathway.

| Intermediate Metabolite | Precursor | Subsequent Product(s) | Microbial Pathway | Source(s) |

| Pentachloroanisole (PCA) | Pentachlorophenol | Tetrachloro-4-methoxyphenol, Tetrachloro-1,4-dimethoxybenzene | Aerobic/Anaerobic (Methylation) | epa.gov |

| Tetrachlorobenzoquinone (TCBQ) | Pentachlorophenol | Tetrachlorohydroquinone | Aerobic (Sphingomonas) | mdpi.comresearchgate.net |

| Tetrachlorohydroquinone (TCHQ) | Pentachlorophenol, TCBQ | Trichlorohydroquinone | Aerobic (Sphingomonas, Flavobacterium, Mycobacterium) | acs.orgnih.gov |

| Tetrachlorophenols (TeCPs) | Pentachlorophenol | Trichlorophenols | Anaerobic (Reductive Dechlorination) | collectionscanada.gc.caepa.gov |

| Trichlorohydroquinone (TriCHQ) | Tetrachlorohydroquinone | Dichlorohydroquinone | Aerobic (Sphingomonas, Flavobacterium) | acs.orgresearchgate.net |

| Trichlorophenols (TCPs) | Tetrachlorophenols | Dichlorophenols | Anaerobic (Reductive Dechlorination) | collectionscanada.gc.ca |

The efficiency and rate of microbial degradation of this compound are significantly influenced by various environmental factors.

Nutrient Availability: The presence of additional carbon and energy sources can impact degradation. For instance, glucose has been shown to enhance PCP degradation by some bacteria. dntb.gov.ua In some cases, amendment of soil with organic materials like wheat straw has been found to significantly enhance the biodegradation of PCP. However, the effect of nutrient nitrogen can be complex; in the fungus Phanerochaete chrysosporium, nitrogen-limited conditions favored the degradation of the metabolite pentachloroanisole. The presence of electron acceptors like sulfate (B86663) and nitrate (B79036) can inhibit anaerobic reductive dechlorination due to competition. plos.org

Temperature: Temperature plays a critical role in microbial activity. For Pseudomonas aeruginosa, maximal degradation of PCP occurs between 30 to 37°C. For a methanogenic consortium, dechlorination was most efficient at 37°C, with significantly slower rates at lower temperatures (4-15°C) and incomplete dechlorination at higher temperatures (45°C).

pH: The pH of the environment affects both the chemical form of this compound (pKa ≈ 4.7) and the activity of microbial enzymes. Adsorption to soil is stronger under acidic conditions, which can affect its bioavailability. For many degrading bacteria, such as Pseudomonas and Janibacter species, a neutral pH is optimal for degradation. dntb.gov.ua However, for Sphingomonas chlorophenolica, degradation was found to be more significant at a more alkaline pH of 9.2. dntb.gov.ua In general, PCP exhibits stronger toxicity to microorganisms at lower pH values.

Biostimulation and Bioaugmentation Strategies for Enhanced Degradation

Biostimulation and bioaugmentation are two key strategies employed to enhance the microbial degradation of this compound in contaminated environments. Biostimulation involves the addition of nutrients or other substances to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. ucdavis.edu Bioaugmentation, on the other hand, involves the introduction of specific, pre-selected microorganisms with a known capacity for degrading the target pollutant. ucdavis.edu

Research has shown that both strategies can significantly improve the removal of pentachlorophenol (PCP), the precursor to this compound. In a study on PCP-contaminated soil, biostimulation with glucose and bioaugmentation with a PCP-adapted microbial consortium were investigated. researchgate.net In soil with a lower contamination level (10 mg PCP/kg), the application of glucose at 1 g/kg of soil or a microbial inoculum at 0.14 g volatile suspended solids (VSS)/kg of soil substantially enhanced PCP degradation. researchgate.net The most effective degradation was achieved when both biostimulation and bioaugmentation were applied in combination. researchgate.net This combined approach resulted in an initial PCP removal rate of 8.1 µmol/kg soil per day, which was nearly 20 times greater than in untreated control samples. researchgate.net Over a four-month period, this led to a mineralization of approximately 70% of the initial PCP. researchgate.net

In another study focusing on a forest soil artificially contaminated with 100 mg/kg of PCP, various bioremediation approaches were assessed. The combined application of a bacterial consortium (bioaugmentation) and forest compost (biostimulation) resulted in a 71% reduction of the initial PCP concentration after 30 days of incubation. nih.gov This was superior to the individual applications of forest compost (52% reduction) or the bacterial consortium alone (41% reduction). nih.gov These findings underscore the potential of combined biostimulation and bioaugmentation as a promising method for remediating PCP-contaminated soils. nih.gov

The degradation of PCP by introduced microorganisms often proceeds through sequential dechlorination. For instance, the degradation pathway can involve the transformation of PCP to 2,3,4,5-tetrachlorophenol, then to 3,4,5-trichlorophenol, followed by 3,5-dichlorophenol, and finally to 3-chlorophenol. researchgate.net

Table 1: Effect of Biostimulation and Bioaugmentation on PCP Degradation

| Treatment | Initial PCP Concentration | PCP Reduction | Incubation Time | Reference |

|---|---|---|---|---|

| Biostimulation (Glucose) & Bioaugmentation | 10 mg/kg soil | ~70% mineralization | 4 months | researchgate.net |

| Biostimulation (Forest Compost) & Bioaugmentation | 100 mg/kg soil | 71% | 30 days | nih.gov |

| Biostimulation (Forest Compost) only | 100 mg/kg soil | 52% | 30 days | nih.gov |

| Bioaugmentation only | 100 mg/kg soil | 41% | 30 days | nih.gov |

Phytoremediation of this compound-Contaminated Environments

Phytoremediation is an environmental cleanup technology that utilizes plants to remove, degrade, or contain contaminants from soil and water. vibrantcitieslab.comumn.edu For organic pollutants like this compound, plants can play a significant role in remediation through various mechanisms.

Plant Uptake and Translocation Mechanisms (e.g., in Phragmites australis, hybrid poplar)

The uptake and translocation of organic contaminants by plants are complex processes influenced by the chemical's properties and the plant's physiology. wisc.edunih.gov Generally, soil-applied compounds are absorbed by the roots and transported to the shoots via the xylem, the plant's water-conducting tissue. wisc.eduucanr.edu

Phragmites australis (Common Reed): This common wetland plant has been investigated for its potential in phytoremediation. nih.govnih.gov Studies have shown that the presence of P. australis can significantly enhance the removal of pentachlorophenol (PCP) from soil. nih.govafricaresearchconnects.com In one study, a 70% reduction in PCP was observed in planted soil. nih.gov This enhanced degradation is attributed to the plant's root exudates, which promote the activity of rhizosphere microorganisms and enzymes that break down the contaminant. nih.gov

Hybrid Poplar : Hybrid poplar trees are fast-growing with deep root systems, making them suitable candidates for phytoremediation. vibrantcitieslab.comumn.edu They have been shown to take up a variety of organic contaminants. dss.go.th However, research on the uptake of PCP by hybrid poplars has indicated that it is not significantly translocated within the plant. mst.edu While the compound may be sorbed to the roots, it is not detected in significant concentrations in the upper parts of the plant or in the transpiration stream. mst.edu This suggests that for PCP, the primary phytoremediation mechanism by hybrid poplars might be phytostabilization in the root zone or rhizodegradation, rather than phytoextraction.

Root Uptake and Transpiration Stream Concentration Factors (TSCF)

The efficiency of a plant's ability to take up a chemical from the soil and transport it to its shoots can be quantified by the Transpiration Stream Concentration Factor (TSCF). mst.eduunl.edu The TSCF is the ratio of the contaminant's concentration in the transpiration stream (the fluid in the xylem) to its concentration in the external solution surrounding the roots. mst.edufera.co.uk

A TSCF value of 1 indicates that the chemical is taken up by the plant's roots and transported with the transpiration stream without any hindrance, resulting in the same concentration in the xylem as in the surrounding water. ibacon.com A value of 0 signifies no uptake. ibacon.com The TSCF is influenced by the physicochemical properties of the contaminant. nih.gov

For pentachlorophenol, studies with hybrid poplar trees have shown that it is not detected in the transpiration stream, indicating a very low TSCF. mst.edu This lack of translocation is a key factor limiting its phytoextraction by these trees. mst.edu

Influence of Co-contaminants (e.g., heavy metals) on Phytoremediation Efficiency

The presence of other pollutants, such as heavy metals, can significantly impact the effectiveness of phytoremediation for organic contaminants like this compound. nih.gov Heavy metals can be toxic to plants, inhibiting their growth and, consequently, their ability to remediate the soil. medcraveonline.commdpi.com

In studies involving Phragmites australis grown in soil co-contaminated with PCP and cadmium (Cd), high concentrations of Cd were found to be more detrimental to plant growth than high concentrations of PCP. nih.govnih.gov Plant biomass was significantly reduced in the presence of high levels of Cd. nih.govafricaresearchconnects.com However, an interesting interaction was observed at lower contamination levels. The presence of a low level of PCP appeared to lessen the toxic effects of cadmium on the plants, leading to improved growth and increased cadmium accumulation in the plant tissues. nih.gov Despite this, the plant's ability to translocate cadmium was limited, making it unsuitable for the phytoextraction of this heavy metal. nih.govafricaresearchconnects.com The presence of P. australis did, however, significantly enhance the dissipation of PCP in the soil. nih.gov

Table 2: Impact of Cadmium and PCP Co-contamination on Phragmites australis Growth

| Treatment | Plant Biomass Reduction | Reference |

|---|---|---|

| Low Cadmium | 89% | nih.gov |

| High Cadmium | 92% | nih.gov |

| Low PCP | 20% | nih.gov |

| High PCP | 40% | nih.gov |

| Low Cadmium + Low PCP | -144% (Improved growth) | nih.gov |

Vegetation-Facilitated Volatilization as a Removal Pathway

Vegetation-facilitated volatilization is a process where plants take up volatile contaminants from the soil and release them into the atmosphere through their leaves. dss.go.thmst.edu This pathway can be a significant removal mechanism for certain volatile organic compounds (VOCs). dss.go.thmst.edu

However, for pentachlorophenol, which exists in a dissociated state as this compound in many environmental conditions, this pathway is less significant. dss.go.thmst.edu Its low volatility, coupled with its tendency to be sequestered in the roots of plants like hybrid poplar, means that it is not readily transpired from the leaves. mst.edu The volatilization half-life of pentachloroanisole (a related compound) from a model lake is estimated to be 6.9 days, suggesting some potential for volatilization from water bodies, but this process is less pronounced when facilitated by plants for this compound itself. pops.int

Analytical Methodologies and Environmental Monitoring of Pentachlorophenolate

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical first step in the analytical workflow for pentachlorophenolate, as it serves to isolate the target compound from complex matrices and pre-concentrate it to levels suitable for instrumental detection. The choice of extraction and cleanup techniques is highly dependent on the physical and chemical properties of the sample matrix.

Extraction from Solid Matrices (e.g., soil, sediment, wood, animal tissues)

The extraction of this compound from solid matrices requires robust methods to overcome the strong interactions between the analyte and the sample components.

For soil and sediment , extraction is often achieved using a solvent mixture. researchgate.net One common approach involves Soxhlet extraction with a mixture of hexane (B92381) and acetone. researchgate.net Another effective method utilizes methanol (B129727) for the initial extraction, followed by further processing. epa.gov The extraction efficiency can be enhanced by adjusting the pH of the extraction solvent; for instance, using an acidified acetonitrile (B52724) solution has been shown to improve recovery rates. mdpi.com A combination of ultrasonication and shaking with a toluene/sulfuric acid mixture has also demonstrated high recoveries for this compound from wood samples. researchgate.net